Ethyl dimethoxyacetate
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Overview
Description
Ethyl dimethoxyacetate, also known as glyoxylic acid ethyl ester dimethyl acetal, is an organic compound with the molecular formula C6H12O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its versatility and reactivity, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dimethoxyacetate can be synthesized through the reaction of glyoxylic acid with ethanol and methanol under acidic conditions. The reaction typically involves the formation of an acetal intermediate, which is then esterified to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where glyoxylic acid is reacted with ethanol and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl dimethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Glyoxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl dimethoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a precursor for various organic transformations.
Biology: It is employed in the preparation of fatty acid analogs for biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl dimethoxyacetate involves its reactivity as an acetal and ester. It can undergo hydrolysis to release glyoxylic acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl dimethoxyacetate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl diethoxyacetate: Contains two ethoxy groups instead of methoxy groups.
Ethyl acetate: A simpler ester with only one ester functional group.
Uniqueness: this compound is unique due to its dual acetal and ester functionalities, which provide it with a wide range of reactivity and applications in organic synthesis.
Properties
IUPAC Name |
ethyl 2,2-dimethoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4-10-5(7)6(8-2)9-3/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNAVCJGVAXQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565363 |
Source
|
Record name | Ethyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90837-72-2 |
Source
|
Record name | Ethyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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